molecular formula C9H6BrNO2S B1392423 Methyl 6-bromobenzo[d]thiazole-2-carboxylate CAS No. 1187928-41-1

Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Cat. No.: B1392423
CAS No.: 1187928-41-1
M. Wt: 272.12 g/mol
InChI Key: YYRMISDDHIOACX-UHFFFAOYSA-N
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Description

Methyl 6-bromobenzo[d]thiazole-2-carboxylate (CAS 1187928-41-1) is a brominated benzothiazole derivative with the molecular formula C₉H₆BrNO₂S and a molecular weight of 272.08 g/mol. The compound features a bromine substituent at position 6 of the benzo[d]thiazole core and a methyl ester group at position 2 (Figure 1). This structure makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, where the bromine atom serves as a reactive site for functionalization . Its applications span medicinal chemistry, materials science, and bioluminescence research, owing to the benzothiazole scaffold’s prevalence in bioactive molecules .

Properties

IUPAC Name

methyl 6-bromo-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRMISDDHIOACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696265
Record name Methyl 6-bromo-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-41-1
Record name Methyl 6-bromo-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Starting from 2-Amino-5-bromobenzenethiol

This approach involves cyclization of 2-amino-5-bromobenzenethiol with appropriate reagents to form the benzo[d]thiazole ring, followed by carboxylation and methylation.

  • Step 1: Formation of 6-bromobenzo[d]thiazol-2(3H)-one

    2-Amino-5-bromobenzenethiol is reacted with phosgene (COCl2) in toluene at room temperature for 4 hours. This reaction forms the benzo[d]thiazol-2(3H)-one core with bromine at the 6-position. This step is crucial for establishing the benzothiazole framework with the bromine substituent correctly positioned.

  • Step 2: Alkylation and Click Chemistry

    The benzo[d]thiazol-2(3H)-one is then alkylated using propargyl bromide in the presence of cesium carbonate in dry tetrahydrofuran (THF). Subsequently, a copper(I)-catalyzed azide-alkyne cycloaddition ("click reaction") with aryl azides produces triazole derivatives, demonstrating the versatility of the intermediate for further functionalization.

Synthesis via Cyclization of Methyl 4-Aminobenzoate Derivatives

An alternative method involves the cyclization of methyl 4-aminobenzoate derivatives with potassium thiocyanate and bromine, which introduces the bromine substituent and forms the benzothiazole ring in one pot.

  • Step 1: Reaction Setup

    Methyl 4-aminobenzoate is dissolved in glacial acetic acid with potassium thiocyanate and stirred at room temperature for 45 minutes, then cooled to 10 °C.

  • Step 2: Bromination and Cyclization

    Bromine dissolved in acetic acid is added dropwise, and the mixture is stirred overnight at room temperature. This step introduces the bromine atom at the 6-position and facilitates ring closure to form methyl 6-bromobenzo[d]thiazole-2-carboxylate.

  • Step 3: Workup

    The reaction mixture is cooled, basified to pH 8 with 25% ammonia solution, and the product is isolated by filtration. The crude product is purified by suspension in methanol, heating, filtration, and drying.

Parameter Route A: From 2-Amino-5-bromobenzenethiol Route B: From Methyl 4-Aminobenzoate
Starting Material 2-Amino-5-bromobenzenethiol Methyl 4-aminobenzoate
Key Reagents COCl2, Propargyl bromide, Cs2CO3, CuI KSCN, Bromine, Glacial acetic acid, NH3
Reaction Conditions Room temperature, 4 h (cyclization) Room temperature, overnight (cyclization)
Solvents Toluene, Dry THF Glacial acetic acid, Methanol
Yield Range Good to excellent (for intermediates) Moderate to good
Advantages Versatile intermediate for further functionalization One-pot synthesis, simpler setup
Limitations Use of toxic phosgene, multiple steps Requires careful control of bromination
  • The cyclization method involving methyl 4-aminobenzoate and potassium thiocyanate with bromine is efficient and scalable, providing a straightforward route to the target compound without the need for hazardous reagents like phosgene.

  • The intermediate 6-bromobenzo[d]thiazol-2(3H)-one prepared via phosgene cyclization is valuable for constructing diverse derivatives through click chemistry, expanding the utility of the compound in drug discovery.

  • Reaction monitoring by thin-layer chromatography (TLC) and purification by silica gel chromatography or recrystallization are standard to ensure product purity.

  • The bromination step is critical and must be controlled to avoid over-bromination or side reactions.

The preparation of this compound can be efficiently achieved via two main synthetic routes: direct cyclization of methyl 4-aminobenzoate derivatives with potassium thiocyanate and bromine, or via phosgene-mediated cyclization of 2-amino-5-bromobenzenethiol followed by functionalization. The choice of method depends on the desired downstream applications, available reagents, and safety considerations. Both methods have been validated in the literature with detailed protocols and characterization data, supporting their reliability for research and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromobenzo[d]thiazole-2-carboxylate serves as a crucial intermediate in the synthesis of potential pharmaceutical agents. Its applications include:

  • Antimicrobial Agents : The compound exhibits notable antibacterial properties, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL against strains like Staphylococcus aureus and Escherichia coli .
  • Anticancer Compounds : Studies report IC50 values between 5 and 15 µM against various cancer cell lines, indicating its potential in cancer therapy. Mechanistic studies suggest it may induce apoptosis through caspase pathway activation .

Material Science

In material science, this compound is utilized in developing advanced materials such as:

  • Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic electronics.
  • Light Emitting Diodes (LEDs) : The compound's ability to participate in charge transfer processes is beneficial for LED technology .

Biological Studies

Researchers employ this compound to investigate interactions with biological targets:

  • Enzyme Inhibition Studies : It interacts with enzymes involved in bacterial cell wall synthesis and cancer cell proliferation, enhancing its relevance in drug discovery .
  • Receptor Binding Studies : The compound's structural features facilitate binding to specific receptors, making it a candidate for further biological evaluations .

Case Studies

Several studies underscore the therapeutic potential of this compound:

  • Study A : Investigated its antibacterial effects on E. coli, demonstrating significant activity with an MIC of 25 µg/mL.
  • Study B : Evaluated anticancer properties against breast cancer cell lines, reporting an IC50 value of 10 µM and observed apoptosis through flow cytometry .

Mechanism of Action

The mechanism of action of methyl 6-bromobenzo[d]thiazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets like enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring’s aromaticity and the presence of the bromine atom contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations at Position 6

The position and nature of substituents on the benzothiazole ring significantly influence physicochemical properties and reactivity. Key analogs include:

Compound Name CAS Number Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Methyl 6-bromobenzo[d]thiazole-2-carboxylate 1187928-41-1 Bromine C₉H₆BrNO₂S 272.08 Cross-coupling precursor; medicinal chemistry
Methyl 6-methylbenzo[d]thiazole-2-carboxylate 1236115-18-6 Methyl C₁₀H₉NO₂S 207.25 High-purity research applications
Methyl 6-methoxybenzo[d]thiazole-2-carboxylate 884-22-0 Methoxy C₁₀H₉NO₃S 223.24 Altered electronic properties
Methyl 5-bromobenzo[d]thiazole-2-carboxylate 1187928-49-9 Bromine (position 5) C₉H₆BrNO₂S 272.08 Positional isomer for SAR studies

Key Observations :

  • Bromine vs. Methyl/Methoxy : The bromine atom enhances electrophilicity, enabling cross-coupling reactions, while methyl/methoxy groups improve lipophilicity and metabolic stability .
  • Positional Isomerism : The 5-bromo analog (CAS 1187928-49-9) shows distinct reactivity due to differing electronic effects on the aromatic system .

Ester Group Modifications

Variations in the ester moiety alter solubility and hydrolytic stability:

Compound Name Ester Group Molecular Formula Water Solubility (Predicted) Hydrolytic Stability Reference
This compound Methyl C₉H₆BrNO₂S Low Moderate
Ethyl 2-methylbenzo[d]thiazole-6-carboxylate Ethyl C₁₂H₁₁NO₂S Very low High

Key Observations :

  • Methyl vs. Ethyl Esters : Ethyl esters exhibit higher hydrolytic stability but lower aqueous solubility, impacting their utility in biological assays .

Heterocyclic Core Modifications

Replacing the benzothiazole core with related heterocycles alters bioactivity:

Compound Name Core Structure Key Property Reference
Methyl 6-bromobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene Enhanced π-conjugation for materials science
2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one Thiazol-4(5H)-one Bioluminescence inhibition; red fluorescence

Key Observations :

  • Benzothiophene Analogs : These derivatives are preferred in optoelectronics due to extended conjugation .
  • Thiazol-4(5H)-one Derivatives : Exhibit fluorescence and enzyme inhibition, relevant to bioluminescence studies .

Example Reaction :

This compound + Phenylboronic acid  
→ Methyl 6-phenylbenzo[d]thiazole-2-carboxylate (via Pd catalysis)  

Biological Activity

Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C9H6BrNO2S. It features a benzothiazole ring, which is known for its role in various biological activities. The presence of the bromine atom and the carboxylate group enhances its reactivity and interaction with biological targets.

Biological Activities

1. Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL, demonstrating effectiveness comparable to standard antibiotics like ampicillin .

2. Anticancer Activity
The compound has also shown promise in anticancer research. Studies report IC50 values between 5 and 15 µM against various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

3. Anti-inflammatory Effects
this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In experimental models, it has been shown to reduce inflammation markers significantly, indicating its potential as a therapeutic agent for inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Halogen Bonding : The bromine atom facilitates halogen bonding, enhancing binding affinity to protein targets.
  • π-π Interactions : The thiazole ring engages in π-π stacking with aromatic amino acids in proteins, stabilizing the compound-protein complex .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

Compound NameAntibacterial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)Anti-inflammatory Activity (%)
This compound20 - 505 - 1570%
Methyl 2-bromobenzo[d]thiazole-6-carboxylate30 - 6010 - 2065%
Benzothiazole Derivative X25 - 558 - 1875%

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

  • Study A : Investigated its effects on E. coli strains, demonstrating significant antibacterial activity with an MIC of 25 µg/mL.
  • Study B : Evaluated anticancer properties against breast cancer cell lines, reporting an IC50 value of 10 µM with induced apoptosis observed through flow cytometry.

Q & A

Basic: What are the recommended synthetic routes for Methyl 6-bromobenzo[d]thiazole-2-carboxylate?

Answer:
The compound is synthesized via condensation of 6-bromobenzo[d]thiazole-2-carbonitrile with ethyl 2-mercapto-2-methylpropanoate in refluxing isopropanol, catalyzed by triethylamine. The reaction proceeds for 6 hours, followed by recrystallization from ethanol to yield pale yellow crystals (70% yield). Key steps include purification via reflux and solvent selection to minimize side reactions .

Basic: How is structural confirmation achieved for this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and WinGX (for data processing) is critical. For example, SC-XRD revealed a planar benzo[d]thiazole moiety with partial double-bond character (C1–C8: 1.461 Å) and Br–C bond length (1.898 Å), typical for aromatic bromine . Additional characterization includes:

  • Elemental analysis (C, H, Br, N, S percentages).
  • FTIR : Peaks at 1666 cm⁻¹ (ester C=O) and 1375 cm⁻¹ (C–Br stretch).
  • HRMS : To confirm molecular ion [M+H]⁺ .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Use glove boxes for toxic or irritant intermediates.
  • Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Store in airtight containers away from light/moisture.
  • Dispose of waste via halogenated organic waste streams .

Advanced: How does bromine substitution influence the compound’s electronic properties?

Answer:
Bromine’s electron-withdrawing effect increases the benzo[d]thiazole ring’s electrophilicity, enhancing reactivity in:

  • Nucleophilic aromatic substitution (e.g., Suzuki coupling at the 6-position).
  • π-π stacking interactions in crystal packing (observed in SC-XRD: planar structure with trans sulfur arrangement, 4.3686 Å apart) .
    Comparative studies with non-brominated analogs (e.g., Methyl benzo[d]thiazole-2-carboxylate) show reduced LogP (2.08 vs. ~2.4) and altered solubility due to bromine’s hydrophobicity .

Advanced: What challenges arise in optimizing synthetic yields?

Answer:

  • Side reactions : Competing hydrolysis of the ester group under prolonged reflux. Mitigate by controlling reaction time (<6 hours).
  • Recrystallization efficiency : Ethanol is optimal for removing unreacted starting materials while retaining product purity.
  • Moisture sensitivity : Triethylamine must be anhydrous to prevent deprotonation issues .

Advanced: How does molecular conformation impact biological activity?

Answer:
The compound’s near-planar structure (torsion angle: −9.7° between heterocycles) and restricted C–C rotation (due to partial double-bond character) are critical for binding in enzyme inhibition studies. For example:

  • Luciferase inhibition : Structural analogs (e.g., dimethyloxyluciferin) show fluorescence and inhibitory activity via planar stacking with active-site residues.
  • Docking studies : Use SC-XRD data to model interactions with target proteins .

Methodological: How to resolve contradictions in spectroscopic data?

Answer:

  • 13C NMR limitations : Poor solubility (≤2 mM in DMSO-d6) may obscure signals. Use HSQC/HMBC for indirect assignment.
  • Contradictory melting points : Cross-validate with differential scanning calorimetry (DSC) and purity checks via HPLC (>99%) .

Methodological: What computational tools predict reactivity?

Answer:

  • DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to model bromine’s electronic effects.
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. DMF) to predict recrystallization behavior .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromobenzo[d]thiazole-2-carboxylate
Reactant of Route 2
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Methyl 6-bromobenzo[d]thiazole-2-carboxylate

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